4-Pentylbenzyl alcohol

Description

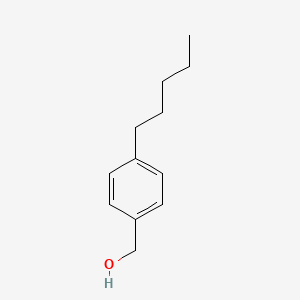

4-Pentylbenzyl alcohol is a benzyl alcohol derivative with a pentyl group (-CH₂CH₂CH₂CH₂CH₃) attached to the para position of the benzene ring. Structurally represented as (4-pentylphenyl)methanol (C₁₂H₁₈O), this compound is characterized by its hydrophobic alkyl chain, which influences its physical properties (e.g., solubility, boiling point) and reactivity.

Properties

IUPAC Name |

(4-pentylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9,13H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJFSKSNWKPEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447191 | |

| Record name | 4-pentylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81720-37-8 | |

| Record name | 4-pentylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentylbenzyl alcohol can be synthesized through several methods:

Reduction of 4-Pentylbenzaldehyde: One common method involves the reduction of 4-pentylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of 4-pentylbenzaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Pentylbenzyl alcohol undergoes various chemical reactions, including:

Esterification: It can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Esterification: Carboxylic acids, acid chlorides, acid catalysts

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 4-Pentylbenzaldehyde

Esterification: 4-Pentylbenzyl esters

Substitution: 4-Pentylbenzyl halides

Scientific Research Applications

4-Pentylbenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pentylbenzyl alcohol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Alkyl-Substituted Benzyl Alcohols

Key Insights :

- Hydrophobicity : Longer alkyl chains (e.g., pentyl) enhance hydrophobicity compared to shorter chains (ethyl) or branched groups (tert-butyl). This property may make this compound suitable for lipid-soluble applications.

- Steric Effects : Bulky substituents like tert-butyl hinder electrophilic substitution reactions, whereas linear chains (pentyl) offer flexibility in synthetic modifications.

Electron-Withdrawing Group (EWG)-Substituted Benzyl Alcohols

Key Insights :

- Acidity: EWGs like -CF₃ and -NO₂ increase the acidity of the hydroxyl group due to electron withdrawal. For example, 4-nitrobenzyl alcohol has enhanced acidity (pKa ~8–10) compared to unsubstituted benzyl alcohol (pKa ~15) .

- Reactivity : These groups direct electrophilic substitutions to the meta position, contrasting with alkyl-substituted derivatives that favor ortho/para positions.

Electron-Donating Group (EDG)-Substituted Benzyl Alcohols

Key Insights :

- Solubility : EDGs like -OH and -OCH₃ improve water solubility via hydrogen bonding. 4-Hydroxybenzyl alcohol, for instance, is used in aqueous biochemical assays .

- Oxidative Stability : The -OH group in 4-hydroxybenzyl alcohol contributes to its antioxidant activity, whereas methoxy groups offer stability against oxidation .

Other Functionalized Benzyl Alcohols

Biological Activity

4-Pentylbenzyl alcohol, a member of the benzyl alcohol family, is a chemical compound with the molecular formula C₁₃H₁₈O. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and effects on various biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Weight : 194.28 g/mol

- IUPAC Name : this compound

- CAS Number : 112-85-6

- Structure :

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various microorganisms, including bacteria and fungi.

- Synergistic Effects : Studies have shown that when combined with other compounds, such as certain alkanediols, the antimicrobial activity of this compound can be significantly enhanced. This synergistic effect is particularly noted in the preservation of perishable products like cosmetics and foodstuffs .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes, leading to cell death. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane integrity .

Toxicological Studies

Toxicological evaluations have been performed to assess the safety profile of this compound:

- Acute Toxicity : In animal studies, acute toxicity was assessed through various administration routes (oral, intraperitoneal). The LD50 values indicate moderate toxicity levels, with significant adverse effects observed at higher doses .

- Chronic Exposure : Long-term exposure studies have indicated potential risks associated with high concentrations, including effects on liver function and hematological parameters in rodents .

Case Studies

- Infant Safety : A notable case involved premature infants who received intravenous medications containing benzyl alcohol derivatives. While benzyl alcohol itself was linked to severe side effects in neonates, studies suggest that similar compounds like this compound may pose risks if used improperly in medical formulations .

- Cosmetic Applications : In cosmetic formulations, this compound has been utilized for its fragrance properties and antimicrobial efficacy. Its inclusion in products aims to enhance shelf life while maintaining safety for consumer use .

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-pentylbenzyl alcohol, and how can reaction efficiency be assessed?

- Methodological Answer: Synthesis of this compound can be achieved via Friedel-Crafts alkylation, where benzyl alcohol derivatives are alkylated with pentyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include hydrolysis of pentyl-substituted benzyl halides (e.g., 4-pentylbenzyl chloride) under alkaline conditions . To assess reaction efficiency, monitor byproducts using gas chromatography (GC) with flame ionization detection (FID) and quantify yield via NMR integration of characteristic peaks (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm) .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound in research settings?

- Methodological Answer: Purity should be verified using high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Structural confirmation requires FTIR (hydroxyl stretch at ~3300 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹) and ¹H/¹³C NMR. For advanced validation, high-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (expected m/z for C₁₂H₁₈O: 178.1358) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use in a fume hood to avoid inhalation of vapors. In case of exposure, rinse skin with water for 15 minutes and seek medical advice if irritation persists. Store at 2–8°C in airtight containers away from oxidizing agents, as recommended for structurally similar benzyl alcohol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in the bioactivity studies of this compound across different experimental models?

- Methodological Answer: Contradictions may arise from impurities (e.g., residual solvents or byproducts) or variations in cell culture conditions. Implement rigorous purification steps (e.g., recrystallization in ethanol/water) and validate purity via GC-MS. Standardize bioactivity assays by controlling oxygen levels, serum concentrations, and incubation times. Cross-validate results using orthogonal assays (e.g., ROS detection for antioxidant claims) . Systematic reviews of existing data, as outlined in the Cochrane Handbook, can identify confounding variables .

Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing byproduct formation?

- Methodological Answer: Apply Design of Experiments (DOE) to screen variables: catalyst loading (AlCl₃: 0.5–2.0 eq), temperature (25–80°C), and solvent polarity (toluene vs. dichloromethane). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Monitor reaction progress in real-time via inline FTIR to detect intermediates (e.g., benzyl ethers). Post-synthesis, employ liquid-liquid extraction (water/ethyl acetate) to isolate the product from unreacted pentyl halides .

Q. What mechanistic approaches are suitable for studying the antioxidant or neuroprotective effects of this compound in cellular models?

- Methodological Answer: For antioxidant studies, use DPPH radical scavenging assays (IC₅₀ determination) and intracellular ROS quantification in neuronal cell lines (e.g., SH-SY5Y) using H₂DCFDA probes. For neuroprotection, evaluate mitochondrial membrane potential via JC-1 staining and caspase-3 activity assays. Pair experimental data with molecular docking simulations to predict interactions with targets like Keap1-Nrf2 or Bcl-2 proteins. Validate findings using CRISPR-edited cell lines to knock out proposed pathways .

Notes on Data Interpretation

- Contradiction Analysis: Cross-reference spectral data (e.g., NMR shifts) with computational predictions (ChemDraw or Gaussian simulations) to rule out structural misassignments .

- Systematic Review: Follow PRISMA guidelines to synthesize heterogeneous bioactivity data, emphasizing reproducibility criteria and exclusion of low-quality studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.